molecular formula C14H4Br2I2O2 B2615306 3,6-Dibromo-2,7-diiodophenanthrene-9,10-dione CAS No. 887127-69-7

3,6-Dibromo-2,7-diiodophenanthrene-9,10-dione

Cat. No. B2615306
M. Wt: 617.801
InChI Key: TXQPVDMDSYXZQK-UHFFFAOYSA-N
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Description

3,6-Dibromo-2,7-diiodophenanthrene-9,10-dione is a chemical compound with the formula C14H4Br2I2O2 . It is a symmetrical molecule that consists of a phenanthrene core with two bromine and two iodine atoms attached to different positions on the ring .


Molecular Structure Analysis

The molecular structure of 3,6-Dibromo-2,7-diiodophenanthrene-9,10-dione is characterized by a phenanthrene core with two bromine and two iodine atoms attached to different positions on the ring . The InChI code for this compound is 1S/C14H4Br2I2O2/c15-9-1-5-6-2-10(16)12(18)4-8(6)14(20)13(19)7(5)3-11(9)17/h1-4H .


Physical And Chemical Properties Analysis

3,6-Dibromo-2,7-diiodophenanthrene-9,10-dione is a light-yellow to yellow or orange powder or crystals . It has a molecular weight of 617.8 . The predicted boiling point is 631.6±55.0 °C and the predicted density is 2.622±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Application in Organic Chemistry

  • Synthetic Approach : A study by Limanto et al. (2008) developed a practical and efficient synthesis of 3-bromo-6-chloro-phenanthrene-9,10-dione. This method involves six chemical steps and results in a 73% overall yield, indicating its potential utility in organic synthesis processes (Limanto et al., 2008).

Porous Organic Frameworks and Photocatalysis

  • Construction of Photoactive Conjugated Porous Polymeric Frameworks : Monterde et al. (2020) reported the creation of new photoactive conjugated porous polymeric frameworks (CPPs) based on phenanthrene building blocks, starting from 2,7-diiodophenanthrene-9,10-dione. These CPPs demonstrated higher BET surface areas and were found to be efficient, recyclable, and heterogeneous photo-organocatalysts for oxidative C-H functionalization under visible-light irradiation (Monterde et al., 2020).

Photovoltaic and Electronic Applications

  • Use in Organic Photovoltaic Cells : Wu et al. (2011) described the use of phenanthrene-functionalized molecules, including derivatives of phenanthrene-9,10-dione, as donor materials in solution-processed organic photovoltaic cells (OPVs). This study highlights the potential of phenanthrene derivatives in photovoltaic technology (Wu et al., 2011).

Molecular Engineering and Ligand Development

  • Development of Novel Ligands : Rice et al. (2000) explored the reaction of 1,10-phenanthroline-2-thioamide with 1,4-dibromobutane-2,3-dione, leading to the formation of novel thiazole-containing polydentate ligands. These ligands showed potential in forming dinuclear double and triple helicate architectures with Cu2+, demonstrating their applicability in metallosupramolecular chemistry (Rice et al., 2000).

Safety And Hazards

The safety information for 3,6-Dibromo-2,7-diiodophenanthrene-9,10-dione includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name

3,6-dibromo-2,7-diiodophenanthrene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H4Br2I2O2/c15-9-1-5-6-2-10(16)12(18)4-8(6)14(20)13(19)7(5)3-11(9)17/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQPVDMDSYXZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C3=CC(=C(C=C3C(=O)C(=O)C2=CC(=C1Br)I)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4Br2I2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromo-2,7-diiodophenanthrene-9,10-dione

Citations

For This Compound
5
Citations
U Balijapalli, R Nagata, N Yamada… - Angewandte Chemie …, 2021 - Wiley Online Library
Near‐IR organic light‐emitting diodes (NIR‐OLEDs) are potential light‐sources for various sensing applications as OLEDs have unique features such as ultra‐flexibility and low‐cost …
S Sharma, AK Pal - Journal of Materials Chemistry C, 2022 - pubs.rsc.org
The rise of organic thermally activated delayed fluorescence (TADF) materials as NIR emitters and hosts have engrossed wide consideration as they can demonstrate 100% internal …
Number of citations: 8 0-pubs-rsc-org.brum.beds.ac.uk
Y Shirai - 2006 - scholarship.rice.edu
Herein is described the design, synthesis and testing of molecules that contain fullerenes as essential parts. In chapter 1, a series of multiple fullerene terminated oligo( p -phenylene …
Number of citations: 2 scholarship.rice.edu
永田亮 - 2021 - catalog.lib.kyushu-u.ac.jp
Achieving an ideal ηγ of unity in an OLED requires the efficient harvesting of electrically generated exciton formed in triplet states, and this can be achieved through RISC of triplet states …
Number of citations: 4 catalog.lib.kyushu-u.ac.jp
GR Kiel - 2019 - search.proquest.com
Future developments in molecular carbon nanoscience will hinge on the availability of versatile synthetic strategies that enable rational control of properties. Since the majority of …

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